OSI-296
Description
Overview of cMET and RON Receptor Tyrosine Kinases in Biological Processes
cMET, the receptor for hepatocyte growth factor (HGF), and RON (recepteur d'origine nantais), the receptor for macrophage-stimulating protein (MSP, also known as HGFL), are members of the same RTK subfamily. mdpi.comnih.govontosight.airesearchgate.netnih.gov Both cMET and RON are involved in orchestrating cell signaling pathways that promote oncogenesis and enable cancer cell survival. mdpi.com
Upon ligand binding (HGF for cMET, MSP for RON), these receptors undergo dimerization and autophosphorylation of specific tyrosine residues within their intracellular kinase domains. nih.govontosight.aidovepress.comsinobiological.commdpi.com This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways. ontosight.aidovepress.comsinobiological.commdpi.comnih.gov These pathways regulate diverse cellular functions, including cell proliferation, differentiation, migration, invasion, and survival. ontosight.aidovepress.comsinobiological.comnih.gov
While both RTKs share functional similarities and can activate overlapping downstream pathways, RON also has a more unique role in the regulation of inflammation. mdpi.com RON was originally described as a transmembrane receptor expressed on tissue-resident macrophages and various epithelial cells. mdpi.com Overexpression and activation of both cMET and RON have been associated with malignancies in multiple tissue types and often correlate with worse patient outcomes. mdpi.comnih.govresearchgate.net Aberrant activation of these receptors in cancer can occur through various mechanisms, including increased expression of their ligands or receptors, and activating mutations. oncotarget.com
Rationale for Dual cMET and RON Kinase Inhibition in Preclinical Research
cMET and RON are frequently co-expressed in various cancers, and crosstalk between the two receptors has been demonstrated. mdpi.com MET/RON complexes can exist on the cell surface prior to ligand-induced dimerization, and ligand-stimulated MET activation can result in direct transphosphorylation of RON. aacrjournals.org This interaction and potential for compensatory signaling pathways provide a strong rationale for simultaneously targeting both cMET and RON.
Preclinical studies have indicated that inhibiting both MET and RON can have a more potent effect than targeting either kinase alone in certain cancer settings, such as triple-negative breast cancer. mdpi.com In vitro testing has shown that targeting both receptors reduced cell migration, proliferation, and tumor size in vivo using murine xenografts. mdpi.com Furthermore, in cancers "addicted" to MET signaling, RON phosphorylation can be dependent on the level of expression and activation of MET, and RON knockdown in MET-addicted tumors has been shown to affect cell proliferation and tumorigenicity. mdpi.com These findings suggest that dual inhibition may be necessary to overcome potential resistance mechanisms mediated by the compensatory activity or interaction of these two kinases.
Genesis and Research Significance of OSI-296 as a Dual Kinase Inhibitor
This compound is a small molecule that has been investigated as a potent, oral, and selective inhibitor of both cMET and RON kinases. medchemexpress.com Its development stems from the understanding of the critical roles of cMET and RON in cancer progression and the rationale for dual inhibition to potentially achieve more robust anti-tumor effects and circumvent resistance mechanisms. oncotarget.comaacrjournals.org
Preclinical research has explored the efficacy of this compound in various models. Studies utilizing mouse xenograft models have shown that this compound exhibits in vivo efficacy. medchemexpress.comresearchgate.net Specifically, in MKN45 tumor xenograft models, this compound demonstrated in vivo efficacy. medchemexpress.com
Comparative studies with other inhibitors have also been conducted. For instance, in a study investigating the effect of RON inhibition on cancer-induced bone destruction, this compound was compared with BMS-777607 (ASLAN002), another RON/MET inhibitor. nih.gov While both compounds showed activity, this compound was noted to be more selective for MET (IC50 42 nM for MET; 200 nM for RON) compared to BMS-777607 (IC50 3.9 nM for MET; 1.8 nM for RON). nih.gov In this context, this compound reduced tumor burden in addition to inhibiting osteolysis, an effect not observed with BMS-777607, suggesting potential effects on other kinases due to its broader activity profile. nih.gov
In preclinical studies evaluating inhibitors against sfRon-expressing breast cancer patient-derived xenografts, this compound and BMS-777607 were utilized. nih.gov Both compounds inhibited sfRon activity in vitro and showed significant tumor growth inhibition in comparison with controls in vivo. nih.gov
The research significance of this compound lies in its contribution to the understanding of dual cMET/RON inhibition as a therapeutic strategy and its use as a tool compound in preclinical investigations exploring the roles of these kinases in various disease settings, such as cancer and bone destruction. medchemexpress.comresearchgate.netnih.govnih.gov Its preclinical evaluation has provided insights into the potential benefits and complexities of targeting both cMET and RON simultaneously.
Preclinical Data Summary: this compound Activity
| Model System | Key Finding(s) | Citation |
| MKN45 tumor xenografts | Demonstrated in vivo efficacy. | medchemexpress.com |
| Murine PyMT-MSP tumor model (bone destruction) | Significantly inhibited bone destruction; reduced tumor burden. | nih.gov |
| sfRon-expressing breast cancer xenografts | Inhibited sfRon activity in vitro; showed significant tumor growth inhibition in vivo. | nih.gov |
Interactive Data Table Placeholder:
An interactive table would typically be presented here, allowing users to filter or sort preclinical data based on parameters such as model system, observed effect, or comparison compound. As this is a textual response, the summary table above provides a static representation of the available data.
Detailed Research Findings:
Detailed research findings from the provided sources highlight the activity of this compound in inhibiting cMET and RON and its effects in preclinical models. For example, in the context of cancer-induced bone destruction, this compound treatment significantly inhibited bone destruction in murine models. nih.gov Furthermore, this compound treatment led to a reduction in tumor burden in these models. nih.gov In studies involving sfRon-expressing breast cancer xenografts, this compound demonstrated the ability to inhibit sfRon phosphorylation in vitro and significantly reduce tumor growth in vivo. nih.gov These findings collectively support the potential of this compound as an inhibitor of cMET and RON with demonstrable effects in preclinical disease models.
Properties
CAS No. |
1175296-94-2 |
|---|---|
Molecular Formula |
C21H19Cl2FN4O3 |
Molecular Weight |
465.3064 |
IUPAC Name |
4-[6-Amino-7-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]furo[3,2-c]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1 |
InChI Key |
LVYXERPKYAQGKM-SNVBAGLBSA-N |
SMILES |
O=C(N1CC=C(C2=COC3=C2C=NC(N)=C3O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C)CC1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OSI-296; OSI 296; OSI296. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Osi 296 Action
Target Specificity and Affinity Profiling
OSI-296 functions by inhibiting the kinase activity of its target receptors. Its specificity and affinity profile are crucial in determining its therapeutic potential and minimizing off-target effects ahajournals.org.
Inhibition Kinetics against cMET Kinase
This compound has demonstrated potent inhibitory activity against cMET kinase. Studies have shown that this compound can inhibit cMET, including common Y1230 mutants aacrjournals.orgresearchgate.net. While specific kinetic parameters like Ki values were not consistently available across the search results, the compound has been characterized as a potent inhibitor of cMET kinase activity aacrjournals.orgnih.govmedchemexpress.com. One source indicates an IC50 of 42 nM for MET nih.gov.
Inhibition Kinetics against RON Kinase, including sfRON
This compound also inhibits RON kinase, including the constitutively active splice variant, short-form RON (sfRON) aacrjournals.orgnih.gov. sfRON can arise from alternative splicing or methylation-dependent promoter usage aacrjournals.org. This compound has shown potent cellular activity in mechanistic assays specifically developed for sfRON and constitutively active RON (caRON) aacrjournals.orgresearchgate.net. One study reported an IC50 of 200 nM for RON nih.gov. While this compound inhibits both cMET and RON, some comparative studies suggest it is more selective for MET than RON nih.govresearchgate.net.
Selectivity Assessment Across Kinase Panels
To assess its selectivity, this compound has been profiled against panels of kinases. In a panel of 96 kinases, this compound exhibited selectivity with potent activity primarily against cMET and RON aacrjournals.orgresearchgate.net. Assessing selectivity across a broad range of kinases is important to understand potential off-target effects and to confirm that the compound's activity is predominantly directed towards its intended targets ahajournals.orgnih.gov.
Downstream Signaling Pathway Modulation
Inhibition of receptor tyrosine kinases like cMET and RON by this compound leads to the modulation of downstream signaling pathways that are critical for cellular processes such as proliferation, survival, and migration aacrjournals.orgmdpi.commdpi.com.
Regulation of cMET Autophosphorylation
A key mechanism of action for this compound is the blockage of cMET autophosphorylation aacrjournals.orgresearchgate.net. Autophosphorylation is a critical step in the activation of receptor tyrosine kinases upon ligand binding, leading to the initiation of downstream signaling cascades nih.gov. By inhibiting this process, this compound effectively prevents the activation of the cMET receptor aacrjournals.orgresearchgate.net. Studies in MKN45 cells, which express cMET, have shown that this compound causes a dose-dependent inhibition of cMET autophosphorylation aacrjournals.orgresearchgate.net.
Impact on PI3K/AKT Signaling Cascade
The PI3K/AKT signaling pathway is a major downstream effector of activated receptor tyrosine kinases, including cMET and RON nih.govmdpi.comcreative-diagnostics.commdpi.comoncotarget.com. This pathway plays a vital role in promoting cell survival, growth, and proliferation mdpi.comcreative-diagnostics.commdpi.com. Inhibition of cMET and RON by this compound has been shown to impact the PI3K/AKT cascade. Specifically, this compound treatment has resulted in dose-dependent inhibition of downstream AKT phosphorylation in cellular assays, including those using sfRON and caRON expressing cells aacrjournals.orgresearchgate.netnih.gov. This indicates that by blocking the activity of cMET and RON, this compound disrupts the downstream activation of the PI3K/AKT pathway, thereby affecting cellular processes regulated by this cascade aacrjournals.orgresearchgate.netnih.gov.
Data Tables
| Target Kinase | Reported IC50 (nM) |
| cMET | 42 nih.gov |
| RON | 200 nih.gov |
| Cellular Target/Pathway | Observed Effect of this compound |
| cMET Autophosphorylation (MKN45 cells) | Dose-dependent inhibition aacrjournals.orgresearchgate.net |
| sfRON Phosphorylation (MCF7-sfRON cells) | Complete inhibition in the 0.5-1 μM range nih.gov |
| caRON Activity | Potent cellular inhibition aacrjournals.orgresearchgate.net |
| Downstream ERK Phosphorylation | Dose-dependent inhibition aacrjournals.orgresearchgate.net |
| Downstream AKT Phosphorylation | Dose-dependent inhibition aacrjournals.orgresearchgate.netnih.gov |
| Downstream STAT3 Phosphorylation | Dose-dependent inhibition aacrjournals.orgresearchgate.net |
Effects on ERK and STAT3 Phosphorylation
Studies have demonstrated that this compound effectively inhibits the phosphorylation of key signaling proteins downstream of cMET and RON. In MKN45 cells, which exhibit cMET autophosphorylation, this compound treatment resulted in a dose-dependent inhibition of downstream ERK, AKT, and STAT3 phosphorylation. nema.org This indicates that this compound's inhibitory effect on cMET signaling translates into reduced activation of these crucial pathways involved in cell growth and survival. Similarly, in cellular mechanistic assays designed to evaluate sfRON and caRON activity, this compound demonstrated potent cellular activity, leading to dose-dependent inhibition of downstream ERK and AKT phosphorylation. nema.org
Modulatory Effects on Other Relevant Cellular Signaling Components
Beyond its direct impact on ERK, AKT, and STAT3 phosphorylation, this compound has been shown to modulate other cellular signaling components relevant to the activity of its target kinases. Inhibition of RON by this compound has been linked to the downregulation of MBD4, a protein involved in DNA methylation reprogramming. fda.govnih.gov This suggests a potential epigenetic component to this compound's mechanism of action, particularly in the context of RON-driven processes like metastasis. fda.govnih.govgoogleapis.com Furthermore, given that RON signaling can occur through pathways such as PI3K/mTORC1, this compound's inhibition of RON is likely to impact this cascade as well, although the direct modulatory effects of this compound on PI3K/mTORC1 components require further detailed examination in the provided context. googleapis.com
Cellular Mechanistic Assays and Functional Consequences
The cellular activity of this compound has been evaluated through various in vitro assays, providing insights into its functional consequences on cancer cells and specific RON variants.
Cellular Mechanistic Assays and Functional Consequences
In Vitro Inhibition in Cancer Cell Lines
This compound has demonstrated inhibitory activity in a range of cancer cell lines. It exhibits potent cellular activity against cMET in human MKN45 cells, with an IC50 of 42 nM for inhibiting phosphorylated MET levels after 4 hours. Additionally, it shows antiproliferative activity against MKN-45 cells with an IC50 of 0.13 μM over 3 days. This compound is also effective against sfRON, showing an IC50 of 200 nM for inhibiting phosphorylated RON levels in human HeLa cells expressing short-form RON after 4 hours. In MCF7-sfRon cells, this compound completely inhibited the phosphorylation of sfRon in the 0.5-1 μM range and caused a reduction in downstream phosphorylated AKT at higher doses within one hour of treatment.
Here is a summary of in vitro inhibition data for this compound:
| Cell Line | Target/Assay | Endpoint | IC50 Value | Timepoint | Source |
| MKN-45 | cMET inhibition | Phosphorylated MET levels | 42 nM | 4 hours | |
| MKN-45 | Antiproliferative activity | CellTiter-Glo assay | 0.13 μM | 3 days | |
| HeLa (sfRON) | sfRON inhibition | Phosphorylated RON levels | 200 nM | 4 hours | |
| MCF7-sfRon | sfRon inhibition | Phosphorylated sfRon levels | 0.5-1 μM | 1 hour | |
| MCF7-sfRon | Downstream AKT phosphorylation | Reduction in phosphorylated AKT levels | Higher doses | 1 hour |
Cellular Activity in sfRON and caRON Mechanistic Assays
This compound has been specifically evaluated for its activity against the constitutively active variants of RON, namely sfRON (short-form RON) and caRON (constitutively active RON). In ELISA-format cellular mechanistic assays developed to assess the activity of sfRON and caRON, this compound demonstrated potent inhibitory effects. nema.org These assays revealed that this compound treatment resulted in a dose-dependent inhibition of downstream ERK and AKT phosphorylation, confirming its ability to block signaling initiated by these aberrant RON forms. nema.org
Preclinical Pharmacological Evaluation of Osi 296 Efficacy
In Vitro Efficacy Studies
In vitro studies provide crucial insights into the direct effects of a compound on cancer cells. The preclinical evaluation of OSI-296 included assessments of its impact on cell proliferation, survival, apoptosis, motility, and invasion in various cancer cell lines.
Anti-proliferative Activity in Various Cancer Cell Models
This compound has demonstrated anti-proliferative activity in a range of cancer cell lines researchgate.netresearchgate.netnih.gov. Studies have shown that this compound can inhibit the autophosphorylation of cMET in cell lines such as MKN45 researchgate.net. Its pharmacological activity against both cMET and RON has been evaluated in cellular assays researchgate.net. For instance, in MCF7-sfRon cells, this compound was shown to inhibit the phosphorylation of sfRon within one hour of treatment at concentrations in the 0.5-1 μM range nih.gov. This inhibition of the target kinases is linked to the observed reduction in cell proliferation.
Effects on Cell Survival and Apoptosis in Cancer Cell Lines
The impact of this compound on cell survival and the induction of apoptosis has been explored in preclinical settings. Inhibition of sfRon activity by this compound in MCF7-sfRon cells also led to a reduction in downstream phosphorylated AKT at higher doses nih.gov. The PI3K/AKT pathway is known to play a significant role in cell survival nih.gov.
Assessment of apoptosis associated with targeted therapy, including Ron and/or PI3K inhibitors, has been conducted in patient-derived xenograft models, showing varying levels of apoptosis induction depending on the treatment and tumor characteristics nih.gov. While some studies on related pathways or other inhibitors discuss the induction of apoptosis acs.orgfrontiersin.orgoncotarget.com, one study indicated that this compound reduced apoptosis in p53 knockdown or p53-null cells treated with cisplatin, suggesting a context-dependent effect on cell survival pathways oncotarget.com.
Impact on Cellular Motility and Invasion in Cancer Models
cMET and RON receptor tyrosine kinases are known mediators of cellular motility and invasion, processes critical for tumor metastasis sciforschenonline.orgvdoc.pubnih.gov. Inhibition of these targets by this compound is therefore expected to impact these cellular behaviors. While direct quantitative data on this compound's effect on motility and invasion was not extensively detailed in the provided snippets, the known roles of its targets, cMET and RON, in promoting invasiveness and metastasis vdoc.pub imply that this compound's inhibitory activity would counteract these processes. Studies with other inhibitors targeting related pathways like mTORC1/2 have shown reduced cell motility and invasion in cancer cell lines frontiersin.org.
In Vivo Efficacy in Disease Models
Preclinical in vivo studies using animal models are essential to evaluate the efficacy of a compound in a more complex biological setting. This compound has been tested in various tumor xenograft models, particularly those driven by cMET or RON signaling.
Evaluation in cMET-driven Tumor Xenograft Models (e.g., MKN45, SNU-5, U87MG)
This compound has demonstrated in vivo efficacy in cMET-driven tumor xenograft models medchemexpress.comresearchgate.net. Specifically, studies have shown its efficacy in MKN45 tumor xenografts medchemexpress.comresearchgate.net. MKN45 is a gastric cancer cell line known to exhibit cMET activation. Evaluation in other cMET-driven models such as SNU-5 (another gastric cancer cell line) and U87MG (a glioblastoma cell line) has also been reported researchgate.netaacrjournals.org. While a different c-Met inhibitor was evaluated in a U87MG xenograft model to assess the inhibition of 18F-FDG accumulation nih.gov, this compound's activity in this model context suggests its potential relevance in tumors with cMET/HGF autocrine loops aacrjournals.org.
Assessment in RON-driven Tumor Xenograft Models (e.g., caRON xenografts, patient-derived xenografts)
This compound has also been assessed for its efficacy in RON-driven tumor models. This includes evaluation in orthotopic MCF7-sfRon tumors in NOD/SCID mice, where it exhibited significant tumor growth inhibition compared to controls nih.gov. Furthermore, this compound has been utilized in studies involving patient-derived tumor grafts, which are considered highly relevant models for evaluating targeted therapies researchgate.netnih.gov. Evaluation in breast cancer patient-derived xenografts expressing sfRon demonstrated the ability of this compound to inhibit RON activity and cause downstream effects researchgate.net. In some bone destruction models related to cancer, this compound also reduced tumor burden nih.govescholarship.org.
Here is a summary of in vivo efficacy findings in selected models:
| Model Type | Cell Line/Origin | Key Finding | Source |
| cMET-driven Xenograft | MKN45 | Shows in vivo efficacy; tumor growth inhibition | medchemexpress.comresearchgate.net |
| cMET-driven Xenograft | SNU-5 | Evaluated for efficacy | researchgate.net |
| cMET-driven Model | U87MG | Used in studies related to its effects | aacrjournals.org |
| RON-driven Xenograft | MCF7-sfRon (orthotopic) | Significant tumor growth inhibition | nih.gov |
| RON-driven PDX | Breast Cancer PDX | Inhibited RON activity; reduced tumor burden | researchgate.netnih.gov |
These preclinical in vitro and in vivo studies collectively support the potential of this compound as a therapeutic agent for cancers driven by aberrant cMET and/or RON signaling.
Therapeutic Modulation of Tumor Growth and Regression in Animal Models
This compound has demonstrated significant tumor growth inhibition (TGI) in multiple xenograft models upon oral administration. Studies utilizing models such as cMET-driven MKN45, SNU-5, and U87MG xenografts, as well as RON-driven caRON xenografts, have shown a dose-dependent inhibition of tumor growth. Regression of tumors was observed at higher doses of this compound in these models. ontosight.ainih.gov
In the MCF7-sfRon orthotopic breast cancer model, both this compound and another RON/MET inhibitor, ASLAN002, exhibited significant tumor growth inhibition compared to control groups. wikipedia.org While both compounds were effective, ASLAN002 appeared to be better suited for treating tumors expressing sfRon due to its higher selectivity for RON over MET and greater in vivo potency for tumor growth inhibition in this specific model. wikipedia.orgdovepress.com
Investigation in Mouse Models of Cancer-Induced Bone Destruction and Osteolysis
This compound has been investigated for its effects on cancer-induced bone destruction and osteolysis in mouse models. Bone destruction is a significant issue in many cancers, particularly those that metastasize to bone. Studies have shown that inhibition of RON kinase can prevent pathogenic bone destruction in mouse models. researchgate.netnema.org
In mouse models of cancer-induced osteolysis, treatment with this compound, initiated before the onset of osteolysis (pre-osteolysis), significantly inhibited bone destruction in murine PyMT-MSP tumors. researchgate.net However, in studies comparing this compound with BMS-777607/ASLAN002, which is more selective for RON, this compound was found to be less effective in preventing osteolysis induced by human DU4475 cells. researchgate.net These findings suggest that while this compound can impact bone destruction, the selectivity towards RON may play a crucial role in this effect. It was also noted that this compound reduced tumor burden in addition to blocking osteolysis in some models, an effect not consistently observed with the more RON-selective inhibitor, suggesting potential contributions from inhibiting other kinases due to this compound's broader selectivity profile. researchgate.net
Effects on Metastatic Progression in Preclinical Models
Preclinical investigations have explored the impact of this compound on metastatic progression. RON signaling has been implicated in promoting metastasis in various cancer types. Studies have indicated that the RON inhibitor this compound can reverse aberrant DNA methylation profiles associated with metastasis and inhibit lung and lymph node metastasis in patient-derived xenografts. Additionally, research in breast cancer cell lines suggests that RON signaling through the PI3K/mTORC1 pathway promotes metastasis, and inhibition of RON can delay the progression of metastases.
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug and their correlation with efficacy is crucial in preclinical development.
Pharmacokinetic Profile in Rodent Models
This compound has demonstrated a pharmacokinetic profile in rodents that is suitable for oral administration. Studies have reported an oral bioavailability of greater than 70%. ontosight.ainih.gov This suggests that this compound is well absorbed when given orally in these models.
Pharmacodynamic Markers of Kinase Inhibition in Animal Tissues
Pharmacodynamic studies have focused on the ability of this compound to inhibit its target kinases, cMET and RON, and the downstream signaling pathways. In cellular assays, this compound blocked cMET autophosphorylation in MKN45 cells, leading to dose-dependent inhibition of downstream ERK, AKT, and STAT3 phosphorylation. ontosight.ai Potent cellular activity was also observed against sfRON and caRON, resulting in dose-dependent inhibition of downstream ERK and AKT phosphorylation. ontosight.ai In the MCF7-sfRon cell line, this compound treatment inhibited the phosphorylation of sfRon and reduced downstream phosphorylated AKT levels. wikipedia.org These findings indicate that this compound effectively inhibits the activity of cMET and RON and their associated signaling pathways in preclinical models.
Correlations between Pharmacokinetics, Pharmacodynamics, and Tumor Growth Inhibition in Preclinical Settings
Solid correlations between the pharmacokinetic profile, pharmacodynamic effects, and tumor growth inhibition have been established for this compound in preclinical settings. Studies have shown that achieving greater than 90% inhibition of cMET or RON phosphorylation, sustained over a 24-hour period, correlated with 100% tumor growth inhibition. ontosight.ainih.gov This suggests a direct relationship between the level and duration of target inhibition by this compound and its efficacy in reducing tumor growth in these preclinical models.
| Preclinical Model (Xenograft) | Target Kinase | Observed Effect on Tumor Growth |
| MKN45 | cMET | Significant inhibition, regression at higher doses ontosight.ainih.gov |
| SNU-5 | cMET | Significant inhibition, regression at higher doses ontosight.ainih.gov |
| U87MG | cMET | Significant inhibition, regression at higher doses ontosight.ainih.gov |
| caRON | RON | Significant inhibition, regression at higher doses ontosight.ainih.gov |
| MCF7-sfRon (Orthotopic) | RON | Significant inhibition wikipedia.org |
| PyMT-MSP | RON/MET | Reduced tumor burden (in bone) researchgate.net |
| Preclinical Model (Bone Destruction/Osteolysis) | Observed Effect on Bone Destruction/Osteolysis |
| Murine PyMT-MSP tumors (pre-osteolysis) | Significantly inhibited bone destruction researchgate.net |
| Human DU4475 cells | Less effective compared to a more RON-selective inhibitor researchgate.net |
| Preclinical Model (Metastasis) | Observed Effect on Metastasis |
| Patient-derived xenografts | Inhibited lung and lymph node metastasis |
| Breast cancer mouse model | Delayed progression of metastases |
Drug Discovery and Optimization Insights for Osi 296
Structure-Activity Relationship (SAR) Studies Leading to OSI-296
The development of this compound emerged from a series of structure-activity relationship studies focused on identifying potent kinase inhibitors. These investigations aimed to understand how modifications to a core chemical scaffold influenced inhibitory activity against target kinases.
A key aspect of the SAR studies involved the exploration of 6-aminofuro[3,2-c]pyridines as a promising chemical scaffold for kinase inhibition nih.govmedchemexpress.cntargetmol.cnmedchemexpress.comtargetmol.comprobechem.com. This structural class provided a foundation for chemical modifications aimed at enhancing potency and selectivity towards specific kinase targets. The systematic variation of substituents on this core structure allowed researchers to delineate the structural features critical for effective kinase interaction nih.govmedchemexpress.cntargetmol.cnmedchemexpress.comtargetmol.comprobechem.comca.gov.
Optimization efforts for this compound specifically focused on achieving potent inhibition of both cMET and RON kinases nih.govmedchemexpress.cntargetmol.cn. Through iterative cycles of synthesis, biological evaluation, and structural analysis, modifications were made to the 6-aminofuro[3,2-c]pyridine scaffold. These strategies aimed to optimize binding interactions within the kinase active sites, leading to compounds with improved inhibitory constants (IC50 values) for the target enzymes nih.govmedchemexpress.cnmedchemexpress.comresearchgate.netontosight.ai. This compound was identified as a potent inhibitor of both cMET and RON kinases medchemexpress.comresearchgate.netontosight.ai.
Data on the cellular inhibitory activity of this compound against cMET and RON kinases have been reported:
| Compound | Target Kinase | Cellular IC50 (nM) | Source |
| This compound | cMET | 42 | medchemexpress.comresearchgate.netontosight.ai |
| This compound | RON (sfRon) | 200 | medchemexpress.comresearchgate.net |
Note: sfRon refers to the short-form of RON.
Exploration of 6-Aminofuro[3,2-c]pyridines as Kinase Inhibitors
Comparative Analysis with Related Kinase Inhibitors (e.g., ASLAN002/BMS-777607)
This compound has been compared to other kinase inhibitors targeting cMET and RON, notably ASLAN002, also known as BMS-777607 nih.govtargetmol.compatsnap.comgoogle.com. This comparative analysis provides valuable context regarding the selectivity and efficacy profile of this compound relative to other compounds in development or investigation for similar targets.
A key distinction between this compound and ASLAN002/BMS-777607 lies in their differential selectivity profiles for cMET and RON kinases nih.govpatsnap.comgoogle.com. Research indicates that this compound is more selective for MET, while ASLAN002/BMS-777607 shows stronger selective activity for RON nih.govpatsnap.com.
Comparative cellular inhibitory data highlights these differences:
| Compound | Target Kinase | Cellular IC50 (nM) | Source |
| This compound | cMET | 42 | medchemexpress.comresearchgate.netontosight.ai |
| This compound | RON (sfRon) | 200 | medchemexpress.comresearchgate.net |
| ASLAN002/BMS-777607 | MET | 3.9 | nih.govpatsnap.com |
| ASLAN002/BMS-777607 | RON | 1.8 | nih.govpatsnap.com |
These differential selectivity profiles have preclinical implications, suggesting that the two compounds might exert different effects depending on the relative importance of cMET and RON signaling in a particular biological context or disease setting nih.govpatsnap.com.
Comparative studies in specific in vivo models have further illustrated the differences between this compound and ASLAN002/BMS-777607. For instance, in models of cancer-induced bone destruction, both inhibitors showed efficacy in preventing bone loss nih.govpatsnap.com. However, their effects on tumor growth in these models differed patsnap.com.
In some in vivo studies, this compound demonstrated a reduction in tumor burden, an effect that was not consistently observed with ASLAN002/BMS-777607 patsnap.com. Conversely, ASLAN002/BMS-777607 was sometimes more effective than this compound in blocking osteolysis patsnap.com. These findings suggest that while both compounds target cMET and RON, their distinct selectivity profiles may translate into differing therapeutic outcomes in complex in vivo environments involving multiple signaling pathways patsnap.com.
Mechanisms of Acquired Resistance and Combination Therapy Research
Identification of Preclinical Resistance Mechanisms
Preclinical studies are essential for uncovering the molecular changes that occur in tumor cells, leading to reduced sensitivity or outright resistance to a therapeutic agent before these mechanisms are observed in a clinical setting.
Molecular Characterization of Intrinsic Resistance Pathways
Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that limit their response to a drug from the outset. While specific intrinsic resistance pathways directly linked to OSI-296 were not extensively detailed in the provided search results, research on other targeted therapies, particularly kinase inhibitors, highlights common mechanisms. Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, is a frequent mechanism of both intrinsic and acquired resistance to various targeted therapies, including those targeting receptor tyrosine kinases. free.frmdpi.comoncotarget.com These pathways can act as bypass mechanisms, allowing cancer cells to maintain growth and survival signaling even when the primary target is inhibited. free.frmdpi.com
Role of PIK3CA Mutations in Modulating this compound Sensitivity
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in various cancers and are known to activate the PI3K/AKT/mTOR pathway. free.freinj.orgasco.org This activation can lead to increased cell growth, survival, and resistance to various therapies. free.freinj.orgasco.org While a direct link between PIK3CA mutations and intrinsic resistance specifically to this compound was not explicitly found, the broader context of PI3K pathway activation as a resistance mechanism to kinase inhibitors suggests a potential role. Studies on other targeted therapies have shown that PIK3CA mutations can predict sensitivity or resistance to PI3K pathway inhibitors and may be associated with resistance to HER2-targeted therapies. asco.orgtandfonline.comnih.gov The PI3K pathway is often activated downstream of receptor tyrosine kinases like c-Met and Ron, the targets of this compound. nih.govfree.fr Therefore, pre-existing PIK3CA mutations could potentially contribute to reduced sensitivity to this compound by providing a constitutively active survival signal that bypasses the inhibition of c-Met and Ron.
Preclinical Combination Strategies
To overcome or prevent the development of resistance, preclinical research often investigates combining targeted therapies with other agents that can block alternative survival pathways or enhance the primary drug's effects.
Synergistic Effects with PI3K Pathway Inhibitors (In Vitro and In Vivo)
Given the importance of the PI3K/AKT/mTOR pathway in cancer cell survival and resistance, combining this compound with inhibitors of this pathway has been explored as a potential strategy. Preclinical studies have demonstrated synergistic effects when combining PI3K pathway inhibitors with other targeted therapies, including those targeting receptor tyrosine kinases. nih.govsemanticscholar.orgspandidos-publications.comoncotarget.complos.org Specifically, combining inhibitors of different nodes within the PI3K pathway or combining PI3K inhibitors with inhibitors of parallel pathways like MAPK/ERK has shown enhanced anti-tumor activity in vitro and in vivo. mdpi.comnih.govsemanticscholar.orgspandidos-publications.comoncotarget.complos.org While direct synergistic effects of this compound specifically with PI3K pathway inhibitors were not detailed in the provided results, research on other Ron/Met kinase inhibitors and the known interplay between these pathways strongly support the rationale for such combinations. For example, studies combining the Ron/Met kinase inhibitor ASLAN002 with PI3K inhibitors have been conducted. nih.gov Furthermore, combining a p110α subunit inhibitor (BYL-719) with a dual mTOR inhibitor (OSI-027) resulted in synergistic inhibition of leukemic cell viability and induction of apoptosis in AML cell lines and primary leukemic progenitors. oncotarget.com Another study showed that combining an EGFR inhibitor (erlotinib) with an IGF-1R inhibitor (OSI-906) resulted in synergistic inhibition of cell growth and induction of apoptosis in NSCLC cells, linked to enhanced inhibition of the PI3K/AKT pathway. google.com These findings suggest that simultaneously targeting Ron/Met and the PI3K pathway could be a promising approach to enhance the efficacy of this compound and overcome resistance.
Rationale for Combined Target Inhibition to Circumvent Resistance
The rationale for combining this compound with other targeted therapies, particularly PI3K pathway inhibitors, stems from the understanding that multiple signaling pathways often contribute to cancer cell survival and the development of resistance. free.frmdpi.comoncotarget.com By simultaneously inhibiting key nodes in interconnected pathways, it may be possible to block compensatory mechanisms that emerge upon single-agent treatment. free.frmdpi.comoncotarget.com For instance, inhibition of a single pathway can sometimes lead to the activation of alternative pathways through feedback loops, limiting the effectiveness of the initial treatment. free.frdoi.org Targeting both Ron/Met and the PI3K pathway could potentially prevent or overcome resistance mediated by the activation or upregulation of the PI3K pathway downstream of Ron/Met or through independent mechanisms like PIK3CA mutations or PTEN loss. free.freinj.orgtandfonline.comnih.gov Preclinical data with other kinase inhibitors and PI3K pathway inhibitors support this strategy, demonstrating enhanced anti-tumor effects and the ability to overcome resistance in various cancer models. nih.govsemanticscholar.orgspandidos-publications.comoncotarget.complos.orggoogle.com
This compound is a small molecule drug candidate that has been investigated for its potential therapeutic applications, particularly in oncology. ontosight.ai It is known as a potent, oral, and selective inhibitor of cMET and RON kinases. medchemexpress.com Research has explored its anti-proliferative effects, suggesting its potential for cancer treatment. ontosight.ai this compound has the chemical identifiers CHEMBL2401832, 1175296-94-2, and LVYXERPKYAQGKM-SNVBAGLBSA-N. ontosight.ai Its molecular formula is C21H19Cl2FN4O3. patsnap.com
The following sections outline future directions and broader research implications for this compound, based on available scientific literature.
Future Directions and Broader Research Implications
Exploration of OSI-296 in Novel Preclinical Disease Models
Preclinical studies have demonstrated the efficacy of this compound in specific tumor xenograft models, such as MKN45 tumors, where it showed in vivo efficacy and was well tolerated. medchemexpress.comnih.gov Research has also indicated that this compound can reduce tumor growth in bone. targetmol.com Further exploration in a wider range of preclinical disease models is a key future direction. This includes investigating its potential in different cancer types beyond those initially studied, particularly those where cMET and RON kinases play a significant role in disease progression or resistance to existing therapies. For instance, while MET has been considered a promising target for non-small cell lung cancer (NSCLC), exploring the efficacy of this compound in NSCLC models with specific MET or RON alterations could be valuable. patsnap.com Additionally, given its effect on bone tumor growth, investigating its utility in models of bone metastasis from various primary cancers could provide further insights into its therapeutic potential in the tumor microenvironment. Preclinical models involving patient-derived xenografts (PDX) could also offer a more clinically relevant assessment of this compound's activity in diverse genetic and histological subtypes of cancer.
Research into Analogues and Derivatives of this compound with Modified Profiles
The development of novel 6-aminofuro[3,2-c]pyridines, including this compound, has involved exploration of structure-activity relationships to optimize activity against cMET and RON kinases. patsnap.comresearchgate.net Future research could focus on the design and synthesis of analogues and derivatives of this compound with modified pharmacological profiles. This might include efforts to improve potency, enhance selectivity for either cMET or RON, alter pharmacokinetic properties, or overcome potential resistance mechanisms. For example, if resistance to this compound were to emerge in preclinical models, the development of derivatives specifically designed to circumvent such resistance mechanisms would be a critical area of research. Exploring modifications to the core 6-aminofuro[3,2-c]pyridine structure or its substituents could lead to compounds with improved therapeutic indices or activity in specific disease settings. researchgate.net
Potential Applications in Translational Research Beyond Initial Focus
Translational research aims to bridge the gap between laboratory findings and clinical application. osinst.orgresearchgate.net While the initial focus for this compound appears to be in oncology, its mechanism of action, inhibiting cMET and RON kinases, suggests potential applications in other diseases where these kinases play a role. RON kinase, for instance, has been identified as a potential target for the treatment of pathogenic bone destruction in conditions like osteolytic bone metastasis and osteoporosis. patsnap.comnih.gov Preclinical data with this compound and other RON/MET inhibitors have shown inhibition of bone destruction in mouse models. patsnap.comnih.gov This indicates a potential translational research avenue for this compound or its derivatives in bone-related disorders. nih.gov Furthermore, given the involvement of cMET and RON in various cellular processes beyond proliferation, such as cell motility, invasion, and angiogenesis, exploring the potential of this compound in diseases characterized by dysregulated these processes could be a valuable area for future translational research.
Q & A
Q. What are the primary molecular targets of OSI-296, and how does its dual inhibition mechanism influence cancer models?
this compound is a dual inhibitor of cMET and RON receptor tyrosine kinases, which are critical nodes in oncogenic signaling pathways. cMET is activated by hepatocyte growth factor (HGF), while RON is activated by macrophage-stimulating protein (MSP). This compound demonstrates potent inhibition of both kinases (IC₅₀ <10 nM) and blocks downstream effectors such as ERK, AKT, and STAT3 in cellular assays . Its dual targeting enables suppression of tumor growth in xenograft models (e.g., MKN45 gastric cancer and U87MG glioblastoma) via oral administration, with >90% sustained kinase inhibition correlating with tumor regression .
Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?
Key models include:
- cMET-driven tumors : MKN45 (gastric, cMET-amplified) and SNU-5 (gastric, cMET-mutant) cell line-derived xenografts.
- RON-driven models : Constitutively active RON (caRON) models to assess inhibition of alternative splicing variants.
- Bone metastasis models : this compound reduces osteolysis in tumor-bearing mice by targeting MSP-RON signaling but shows no effect on bone remodeling in non-MSP-driven contexts . Dosing regimens typically use 100–300 mg/kg orally once daily, achieving bioavailability >70% in rodents .
Q. How is this compound’s kinase selectivity profile validated experimentally?
Selectivity is assessed using:
- Kinase panel screens : this compound was tested against 96 kinases, showing high specificity for cMET and RON, including resistance-conferring Y1230 mutations in cMET .
- Mechanistic cellular assays : ELISA-based phosphorylation assays for sfRON and caRON isoforms confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on bone remodeling versus tumor growth?
this compound inhibits MSP-RON-driven osteoclast activation but does not alter osteoclast numbers or bone formation in PyMT tumor models lacking MSP . This suggests context-dependent activity:
- Tumor growth suppression : Requires direct targeting of cMET/RON in tumor cells.
- Bone protection : Depends on blocking MSP-RON signaling in the bone microenvironment. Methodologically, co-culture systems (tumor cells + osteoclasts) and conditional knockout models (e.g., MST1R-deficient mice) can dissect these dual roles .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships are critical for optimizing this compound dosing in combination therapies?
Key parameters include:
- Target coverage : >90% inhibition of cMET/RON phosphorylation over 24 hours, achievable at 100 mg/kg in rodents .
- Combination rationale : Synergy with agents targeting parallel pathways (e.g., EGFR inhibitors) requires staggered dosing to avoid overlapping toxicity.
- Bioavailability monitoring : Plasma concentrations should align with in vitro IC₅₀ values (e.g., ~250 nM for cMET) .
Q. Why does this compound exhibit differential efficacy compared to other cMET/RON inhibitors like BMS-777607?
Unlike BMS-777607, this compound reduces tumor growth in bone metastases despite similar kinase inhibition profiles. This divergence may arise from:
- Structural differences : this compound’s 6-aminofuro[3,2-c]pyridine scaffold enhances tissue penetration in bone.
- Off-target effects : BMS-777607 may inhibit compensatory pathways less effectively . Comparative studies using isoform-specific knockdowns or phosphoproteomics can clarify these mechanisms.
Q. What strategies are recommended for validating this compound’s efficacy in patient-derived xenograft (PDX) models?
- Biomarker stratification : Prioritize PDX models with cMET amplification, RON overexpression, or MSP expression.
- Longitudinal PD analysis : Monitor phospho-cMET/RON levels in tumor biopsies and correlate with plasma drug concentrations.
- Resistance modeling : Serial passaging of this compound-treated PDX tumors can identify acquired mutations (e.g., kinase domain substitutions) .
Methodological Guidance
Q. How should researchers design assays to quantify this compound’s impact on downstream signaling?
- Western blot/ELISA : Measure phospho-ERK, AKT, and STAT3 in treated vs. untreated cells (dose range: 10–1000 nM).
- High-content imaging : Use immunofluorescence to map spatial inhibition of cMET/RON in tumor spheroids .
Q. What controls are essential when interpreting this compound’s effects in bone metastasis models?
Q. How can structural data (e.g., PDB 4KNB) inform the optimization of this compound derivatives?
The cMET-OSI-296 co-crystal structure (PDB 4KNB) reveals binding interactions in the ATP pocket, guiding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
